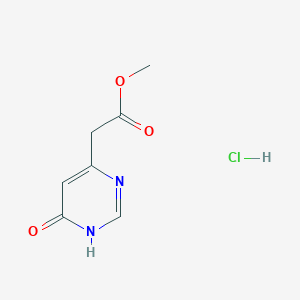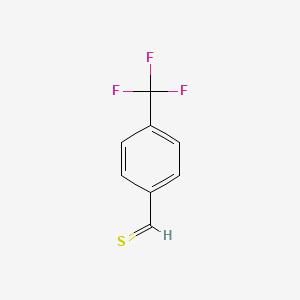
4-(Trifluoromethyl)benzenemethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzenemethanethione is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, with a methanethione group (-CH=S) as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenemethanethione typically involves the introduction of the trifluoromethyl group and the methanethione group onto a benzene ring. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{SNa} + \text{HCl} ] The intermediate sodium salt is then acidified to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)benzenemethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Trifluoromethyl)toluene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzenemethanethione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzenemethanethione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzyl alcohol
Comparison: 4-(Trifluoromethyl)benzenemethanethione is unique due to the presence of the methanethione group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzene derivatives. For example, while 4-(Trifluoromethyl)benzaldehyde is primarily used in aldehyde chemistry, this compound’s sulfur-containing group allows for different types of chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H5F3S |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(trifluoromethyl)thiobenzaldehyde |
InChI |
InChI=1S/C8H5F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
Clé InChI |
LTOLKGNLPROAEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



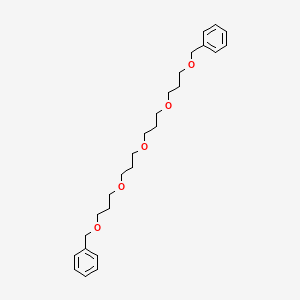
![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)
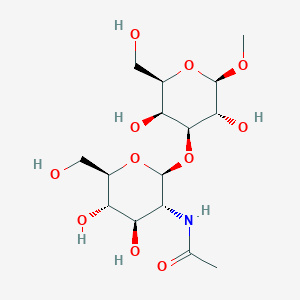
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
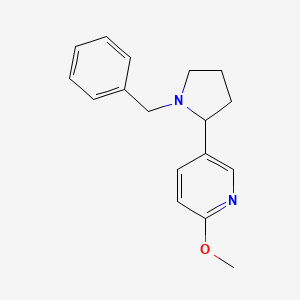
![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
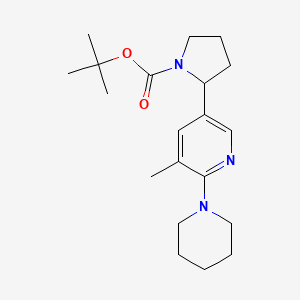
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
